molecular formula C13H21BrCl2N2O B1410595 1-(3-(4-Bromophenoxy)propyl)piperazine dihydrochloride CAS No. 1956325-78-2

1-(3-(4-Bromophenoxy)propyl)piperazine dihydrochloride

Cat. No. B1410595
M. Wt: 372.1 g/mol
InChI Key: XRHUCGBZUICCKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . They are widely used in the pharmaceutical industry and are key components of several drugs .


Synthesis Analysis

Piperazine derivatives can be synthesized through various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of piperazine derivatives typically includes a six-membered ring with two nitrogen atoms. The specific compound you mentioned would also include a bromophenoxy group attached to a propyl chain, which is then attached to one of the nitrogen atoms in the piperazine ring .


Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives can vary widely depending on the specific compound and the conditions under which the reactions are carried out. In general, piperazines can undergo reactions typical of secondary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can vary widely depending on the specific compound. In general, these compounds are crystalline solids at room temperature .

Scientific Research Applications

Piperazine Derivatives in Therapeutic Use

Piperazine, a six-membered nitrogen-containing heterocycle, plays a significant role in drug design, exhibiting a wide range of therapeutic uses. The modification of the substitution pattern on the piperazine nucleus can significantly impact the medicinal potential of the resultant molecules. Piperazine derivatives have been identified for their therapeutic applications across various domains, including CNS agents, anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine profiles. This breadth of applications underscores the flexibility of piperazine as a building block in discovering drug-like elements, with substitutions on the piperazine ring significantly affecting the pharmacokinetics and pharmacodynamics of the resulting molecules (Rathi et al., 2016).

Antimycobacterial Activity of Piperazine Analogues

Piperazine and its analogues have demonstrated potent activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The inclusion of piperazine in molecular frameworks has contributed significantly to the design and structure-activity relationship (SAR) of anti-TB molecules. This highlights the importance of piperazine in medicinal chemistry as a vital building block for developing safer, selective, and cost-effective antimycobacterial agents (Girase et al., 2020).

Piperazine and Morpholine in Medicinal Chemistry

The in vitro and in vivo investigations of piperazine and morpholine analogues reveal a broad spectrum of pharmaceutical applications. Recent developments in the synthesis of these derivatives have expanded their pharmacophoric activities, showcasing current trends in their synthesis and potent biological activities. This underscores the ongoing interest and potential in exploring piperazine and morpholine analogues for various therapeutic applications (Mohammed et al., 2015).

Piperazine as a Key Substructure for Antidepressants

The presence of the piperazine substructure in many marketed antidepressants has been noted for its contribution to the favorable CNS pharmacokinetic profile. Moreover, piperazine plays a crucial role in specific binding conformations of these agents, influencing the design and development of novel antidepressants. This review provides insights into the significance of the piperazine moiety in antidepressant development, including current advancements and SAR studies (Kumar et al., 2021).

Safety And Hazards

Like all chemicals, piperazine derivatives should be handled with care. They should be stored in a cool, dark place at ambient temperatures . They are known to be incompatible with oxidizing agents and should not be kept or handled near them .

properties

IUPAC Name

1-[3-(4-bromophenoxy)propyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O.2ClH/c14-12-2-4-13(5-3-12)17-11-1-8-16-9-6-15-7-10-16;;/h2-5,15H,1,6-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHUCGBZUICCKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCOC2=CC=C(C=C2)Br.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BrCl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(4-Bromophenoxy)propyl)piperazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-(4-Bromophenoxy)propyl)piperazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(3-(4-Bromophenoxy)propyl)piperazine dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-(3-(4-Bromophenoxy)propyl)piperazine dihydrochloride
Reactant of Route 4
Reactant of Route 4
1-(3-(4-Bromophenoxy)propyl)piperazine dihydrochloride
Reactant of Route 5
Reactant of Route 5
1-(3-(4-Bromophenoxy)propyl)piperazine dihydrochloride
Reactant of Route 6
Reactant of Route 6
1-(3-(4-Bromophenoxy)propyl)piperazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.